![molecular formula C16H15ClN2O3 B13552782 [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a 2,4-dimethylphenyl group, a carbamoyl group, and a 2-chloropyridine-4-carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction between 2,4-dimethylphenyl isocyanate and an appropriate alcohol to form the carbamoyl intermediate.
Coupling with 2-Chloropyridine-4-carboxylic Acid: The carbamoyl intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate can be compared with other carbamate derivatives and pyridine-containing compounds:
Similar Compounds: Examples include [(2,4-Dimethylphenyl)carbamoyl]methyl 2-bromopyridine-4-carboxylate and [(2,4-Dimethylphenyl)carbamoyl]methyl 2-fluoropyridine-4-carboxylate.
Propriétés
Formule moléculaire |
C16H15ClN2O3 |
|---|---|
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-4-13(11(2)7-10)19-15(20)9-22-16(21)12-5-6-18-14(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Clé InChI |
KNGQGPVEFZOMFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



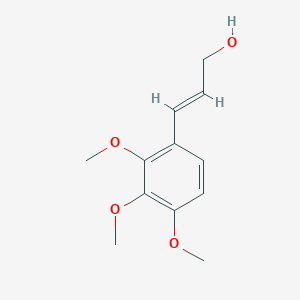
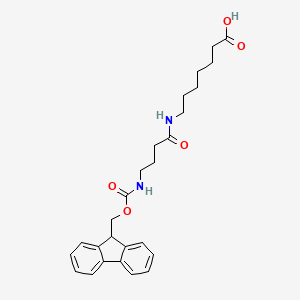

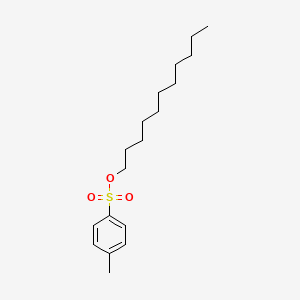
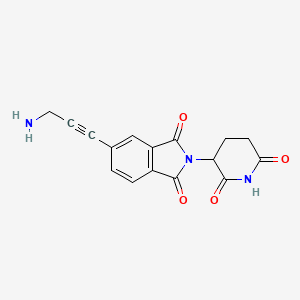
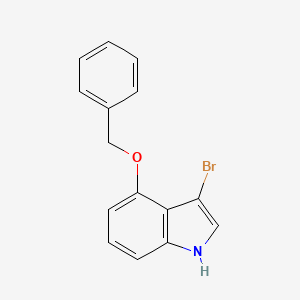
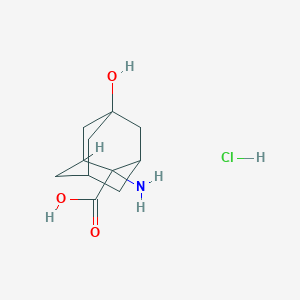
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)

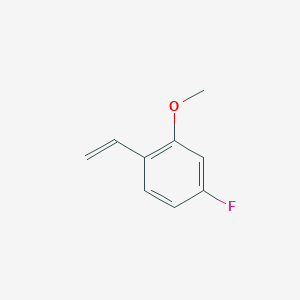
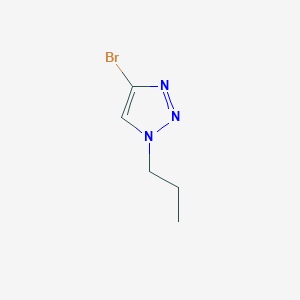
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
